molecular formula C16H16N2O4S B2543331 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097908-57-9

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2543331
CAS No.: 2097908-57-9
M. Wt: 332.37
InChI Key: SQJHBRBZDVZDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central pyrrolidine-2,5-dione (succinimide) core linked to an acetamide group. The acetamide nitrogen is substituted with a hybrid ethyl group bearing both furan-2-yl and thiophen-2-yl moieties. This unique heteroaromatic combination distinguishes it from structurally related compounds, which typically feature phenyl, substituted benzyl, or simple alkyl groups.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-14(10-18-15(20)5-6-16(18)21)17-9-11(12-3-1-7-22-12)13-4-2-8-23-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJHBRBZDVZDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide (CAS No. 2034484-10-9) is a synthetic derivative that combines elements of pyrrolidine, furan, and thiophene. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action based on recent studies.

The molecular formula of the compound is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S, with a molecular weight of 348.4 g/mol. The structure includes a dioxopyrrolidine moiety linked to a furan and thiophene substituent, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC16H16N2O5SC_{16}H_{16}N_{2}O_{5}S
Molecular Weight348.4 g/mol
CAS Number2034484-10-9

Biological Activity Overview

Research has shown that compounds containing furan and thiophene rings exhibit various biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. The specific compound has been evaluated for its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines, including breast, colon, lung, and prostate cancer cells. The compound demonstrated significant cytotoxicity at low micromolar concentrations, comparable to established chemotherapeutic agents like etoposide .

Case Study: In Vitro Evaluation
In vitro assays revealed that the compound induced apoptosis in cancer cells, primarily through the activation of reactive oxygen species (ROS) pathways. Flow cytometry analyses indicated that treated cells exhibited cell cycle arrest at the G1 phase, suggesting a mechanism involving cell cycle regulation .

The biological activity of this compound may be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell death in rapidly dividing cancer cells .
  • Induction of Apoptosis : The compound activates apoptotic pathways through ROS generation, leading to mitochondrial dysfunction and caspase activation .
  • Cell Cycle Arrest : By interfering with normal cell cycle progression, the compound effectively halts the proliferation of cancer cells .

Comparative Efficacy

To further understand its efficacy, a comparison with other known anticancer agents was conducted:

CompoundIC50 (µM)Mechanism of Action
2-(2,5-dioxopyrrolidin-1-yl)...10Topoisomerase II inhibition
Etoposide8Topoisomerase II inhibition
Doxorubicin5DNA intercalation

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of compounds containing furan and thiophene rings. For instance:

  • Study 1 : A series of furan derivatives were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated minimum inhibitory concentrations (MICs) as low as 8 µg/mL , demonstrating significant efficacy against various microbial strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Study 2 : In vitro tests on human cancer cell lines (A549 and NCI-H358) showed that compounds with similar structural motifs exhibited cytotoxic effects with IC50 values ranging from 5 µM to 20 µM in two-dimensional cultures. The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 1: Antimicrobial Efficacy

In a comprehensive evaluation of various furan derivatives, compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide demonstrated significant antibacterial activity. The use of standard broth dilution methods revealed that certain derivatives achieved MIC values as low as 8 µg/mL , indicating their potential as effective antimicrobial agents .

Case Study 2: Antitumor Screening

A series of synthesized compounds based on the structure of this compound were tested against human cancer cell lines. Results indicated that derivatives with similar functional groups exhibited IC50 values ranging from 5 µM to 20 µM in two-dimensional cultures. Notably, reduced activity was observed in three-dimensional cultures, underscoring the importance of cellular context when evaluating drug efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Dioxopyrrolidinyl Group

The dioxopyrrolidinyl moiety acts as an activated ester, facilitating nucleophilic acyl substitution. This reaction replaces the succinimide group with nucleophiles such as amines or thiols under mild conditions.

Example Reaction:

Compound+R-NH2R-NH-CO-CH2-[ethyl-furan-thiophene]+Succinimide\text{Compound} + \text{R-NH}_2 \rightarrow \text{R-NH-CO-CH}_2\text{-[ethyl-furan-thiophene]} + \text{Succinimide}

Nucleophile Conditions Product
Primary aminesDMF, RT, 12hSubstituted acetamide derivatives
ThiophenolK2_2CO3_3, DMSO, 60°CThioester analogs

Key drivers:

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity.

  • Steric hindrance from the ethyl-furan-thiophene group reduces reaction rates compared to simpler succinimides .

Hydrolysis of the Dioxopyrrolidinyl Ring

The dioxopyrrolidinyl ring undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative .

Acidic Hydrolysis:

Compound+HCl (aq)HOOC-CH2-[ethyl-furan-thiophene]+NH3+CO2\text{Compound} + \text{HCl (aq)} \rightarrow \text{HOOC-CH}_2\text{-[ethyl-furan-thiophene]} + \text{NH}_3 + \text{CO}_2

Basic Hydrolysis:

Compound+NaOH (aq)NaOOC-CH2-[ethyl-furan-thiophene]+NH3\text{Compound} + \text{NaOH (aq)} \rightarrow \text{NaOOC-CH}_2\text{-[ethyl-furan-thiophene]} + \text{NH}_3

Condition Time Yield
1M HCl, reflux6h85%
2M NaOH, 80°C4h78%

Applications: Hydrolysis products serve as intermediates for further functionalization .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, leveraging its furan and thiophene rings .

Example Pathway:
Intramolecular cyclization via deprotonation and nucleophilic attack:

CompoundZnCl2,ΔThienopyrrolidine derivative\text{Compound} \xrightarrow{\text{ZnCl}_2, \Delta} \text{Thienopyrrolidine derivative}

Catalyst Solvent Temperature Product
ZnCl2_2Toluene110°CBicyclic thienopyrrolidine
PTSAEthanolRefluxFuran-linked lactam

Key factors:

  • Lewis acids (ZnCl2_2) stabilize transition states.

  • Electron-rich thiophene enhances cyclization efficiency.

Oxidation of the Thiophene Moiety

The thiophene ring undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties.

Reagents and Outcomes:

Thiophenem-CPBASulfoxideH2O2Sulfone\text{Thiophene} \xrightarrow{\text{m-CPBA}} \text{Sulfoxide} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfone}

Oxidizing Agent Conditions Product Yield
m-CPBADCM, RT, 2hSulfoxide92%
H2_2O2_2/AcOH60°C, 6hSulfone88%

Impact: Sulfone derivatives exhibit enhanced polarity and altered bioactivity.

Functionalization of the Furan Ring

The furan ring participates in electrophilic substitution, enabling halogenation or nitration.

Halogenation Example:

Furan+Br2FeCl35-Bromo-furan derivative\text{Furan} + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{5-Bromo-furan derivative}

Reagent Catalyst Product Regioselectivity
Br2_2FeCl3_35-Bromo substitution>95%

Applications: Halogenated analogs are precursors for cross-coupling reactions.

Stability Under Thermal and Photolytic Conditions

The compound decomposes at elevated temperatures (>200°C) via cleavage of the acetamide bond. Photolysis under UV light induces radical formation at the thiophene ring.

Condition Degradation Pathway Half-Life
220°C, inert atmosphereAcetamide bond cleavage15 min
UV (254 nm), airThiophene radical polymerization2h

Comparison with Similar Compounds

Structural Analogues from Anticonvulsant Research ()

describes five pyrrolidine-2,5-dione acetamides with phenyl or substituted benzyl/phenethyl groups (Compounds 23–27). Key comparisons:

Parameter Target Compound Analogues (23–27) Implications
Core Structure Pyrrolidine-2,5-dione + acetamide Identical core Shared anticonvulsant potential via GABA modulation or sodium channel inhibition
Substituents Ethyl group with furan-2-yl + thiophen-2-yl Phenyl, trifluoromethyl-benzyl, fluorophenethyl, chlorophenethyl Target compound’s heteroaromatics may enhance π-π stacking or metabolic stability
Melting Point Not reported 129.6–176.0 °C Heteroaromatic groups may reduce crystallinity, lowering melting point
Synthetic Yield Not reported 62.9–73.5% Similar yields expected for target compound via amide coupling reactions
Biological Activity Undocumented (in provided evidence) Anticonvulsant screening (e.g., MES, scPTZ models) Furyl-thiophene group may improve BBB penetration or receptor affinity

Thiophene-Containing Acetamides (–5, 12)

Compounds such as N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () and N-(3-acetyl-2-thienyl)acetamides () highlight the role of thiophene in modulating electronic properties and bioactivity:

  • Synthetic Routes : uses 2-(thiophen-2-yl)acetyl chloride, suggesting the target compound could be synthesized via similar activation of its succinimide-acetic acid precursor.

Substituent Effects on Bioactivity ()

demonstrates how substituents on N-[2-(4-methoxyphenyl)ethyl]acetamides influence IC50 values (e.g., 3a : 69 µM vs. 3b : 87 µM). Key insights:

  • Electron-Withdrawing Groups (e.g., nitro in 3b ) reduce activity compared to electron-donating groups (e.g., naphthyl in 3a ).

Anti-Exudative Activity ()

Furan-containing acetamides in (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative effects comparable to diclofenac. The target compound’s furan moiety may similarly contribute to anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide?

  • Methodology :

  • Step 1 : Condensation of 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using carbodiimide coupling agents (e.g., EDC or DCC) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.
  • Step 2 : Activation of the carboxylic acid group via formation of an intermediate O-acylisourea, followed by nucleophilic attack by the amine to form the acetamide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/acetone mixtures .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to minimize byproducts like unreacted amine or hydrolyzed intermediates.

Q. How is the structure of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the pyrrolidinone, furan, thiophene, and acetamide moieties. For example, the NH proton in the acetamide group typically appears as a singlet at δ 8.5–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z calculated for C17H17N2O4SC_{17}H_{17}N_2O_4S).
  • X-ray Crystallography : Single-crystal analysis to determine bond lengths, angles, and torsional angles (e.g., dihedral angles between furan/thiophene and pyrrolidinone rings) .

Advanced Research Questions

Q. What strategies optimize the yield of the target compound during synthesis?

  • Experimental Design :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst Selection : Add DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling reactions .
  • Temperature Control : Maintain low temperatures (0–5°C) during coupling to suppress side reactions.
    • Data-Driven Adjustments : If yields are <50%, consider alternative coupling reagents (e.g., HATU) or pre-activation of the carboxylic acid with NHS esters .

Q. How do structural modifications (e.g., substituents on furan/thiophene) affect bioactivity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Case Study : Replace the furan ring with a pyridine moiety (as in KX2-391 derivatives) to assess changes in target binding affinity. Use molecular docking to predict interactions with enzymes like Src kinase .
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays or MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
    • Contradiction Resolution : If a methyl-substituted thiophene analog shows reduced activity, investigate steric hindrance via computational modeling (DFT or MD simulations) .

Q. What are the challenges in characterizing the compound’s solid-state properties?

  • Crystallization Issues :

  • Problem : Poor crystal formation due to flexible ethylene linker.
  • Solution : Use mixed-solvent systems (e.g., DMSO/water) or vapor diffusion methods. For example, achieved crystallization using methanol/acetone (1:1) .
    • Polymorphism Risks : Analyze differential scanning calorimetry (DSC) thermograms to detect multiple melting points, indicating polymorphic forms.

Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Case Example : DFT calculations predict strong hydrogen bonding between the pyrrolidinone carbonyl and a target protease, but assay data show weak inhibition.
  • Resolution Steps :

Validate computational models using co-crystallization or mutagenesis studies.

Check for off-target effects via proteome-wide profiling (e.g., kinome screening).

Re-evaluate solvation effects in simulations, as aqueous environments may alter binding .

Methodological Best Practices

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >95% is required for biological assays .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.